molecular formula C13H14N2O2 B189220 Tetrahydroharman-3-carboxylic acid CAS No. 5470-37-1

Tetrahydroharman-3-carboxylic acid

Cat. No. B189220
CAS RN: 5470-37-1
M. Wt: 230.26 g/mol
InChI Key: ZUPHXNBLQCSEIA-UHFFFAOYSA-N
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Description

Tetrahydroharman-3-carboxylic acid is a harmala alkaloid . It is also known as 1-Methyl-1,2,3,4-Tetrahydropyrido [3,4-b]indole-3-carboxylic acid .


Synthesis Analysis

The synthesis of Tetrahydroharman-3-carboxylic acid involves several biological studies including cytotoxicity and insecticidal activities of harmine derivatives, isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation . In addition, it has been used in the cytotoxic evaluation of 1,3-di- and 1,3,9-trisubstituted β-carbolines .


Molecular Structure Analysis

The molecular structure of Tetrahydroharman-3-carboxylic acid was drawn using MarvinSketch software, and the geometry of each compound and their respective radicals (anion and cation) were optimized using DFT method with B3LYP functional and 6–31+G (d, p) basis set .


Chemical Reactions Analysis

Tetrahydroharman-3-carboxylic acid has been studied for its antioxidant activities. The in vitro study showed high hydrogen peroxide scavenging activity . DFT analysis indicates that it could scavenge free radicals through the SET-PT mechanism .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tetrahydroharman-3-carboxylic acid can be found in various chemical databases .

Scientific Research Applications

  • Specific Scientific Field : Structural Chemistry .
  • Summary of the Application : Tetrahydroharman-3-carboxylic acid, along with other β-carboline alkaloids, has been studied for its antioxidant activities . These substances are present in a variety of medicinal plants and have been associated with a wide range of biological effects .
  • Methods of Application or Experimental Procedures : Experimental and computational studies were performed to determine the antioxidant activities of these substances. The in vitro study was conducted using H2O2, ABTS, FRAP, and PR tests . The theoretical study was performed using density functional theory (DFT), molecular docking, and molecular dynamics .
  • Results or Outcomes : The in vitro study showed high hydrogen peroxide scavenging activity for harmine, which is significantly greater than ascorbic acid . Harmalol has shown the highest antioxidant activity for ABTS, FRAP, and reducing power . DFT analysis indicates that harmalol and harmaline are the most reactive molecules and could scavenge free radicals through the SET-PT mechanism . The docking analysis revealed that harmalol and harmaline have low binding energy and interact through hydrogen and van der Waals bonds with the myeloperoxidase receptor .

Future Directions

Tetrahydroharman-3-carboxylic acid has been used in the design of new harmalol derivative, with promising in silico results . It has potential applications in the field of medicine due to its antioxidant activities and its ability to inhibit myeloperoxidase .

properties

IUPAC Name

1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-5,7,11,14-15H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPHXNBLQCSEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401023900
Record name 1-Methyl-tetrahydro-beta-carboline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401023900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (1xi,3xi)-1,2,3,4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037942
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Tetrahydroharman-3-carboxylic acid

CAS RN

5470-37-1
Record name 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5470-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydroharman-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydroharman-3-carboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26225
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-tetrahydro-beta-carboline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401023900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

290 °C
Record name (1xi,3xi)-1,2,3,4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037942
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
T Tamoradi, H Veisi, B Karmakar - ChemistrySelect, 2019 - Wiley Online Library
… In this context, we introduce tetrahydroharman-3-carboxylic acid (THH-CO 2 H), a tryptophan analog, as the chelating ligand over CoFe 2 O 4 . The ligand is a Pictet-Spengler derived …
NT Chu, FM Clydesdale - Journal of Food Science, 1976 - Wiley Online Library
… Harman was also produced by oxidizing 1,2,3,4-tetrahydroharman-3-carboxylic acid. The … whereas 1,2,3,4-tetrahydroharman-3-carboxylic acid (K&K Laboratories Inc.) showed the …
Number of citations: 15 ift.onlinelibrary.wiley.com
T Tamoradi, AT Kal-Koshvandi… - Materials Research …, 2021 - iopscience.iop.org
… 1.0 g of the MNPs powder was dispersed in 30 ml water and 1.5 g of tetrahydroharman-3-carboxylic acid ligand was added to it and refluxed for 24 h. The so prepared material(THH-CO …
Number of citations: 6 iopscience.iop.org
M Ochiai, K Wakabayashi, T Sugimura… - Mutation Research …, 1986 - Elsevier
Indole and 7-derivatives, l- and d-tryptophan and 9 derivatives, and β-carboline (norharman) and 11 derivatives were tested for mutagenicity to Salmonella typhimurium TA100 and …
Number of citations: 89 www.sciencedirect.com
T Akabli, F Lamchouri, S Senhaji, H Toufik - Structural Chemistry, 2019 - Springer
… While harmane and 1,2,3,4-tetrahydroharman-3-carboxylic acid are substrates for both … For harmane and 1,2,3,4-tetrahydroharman-3-carboxylic acid, they are neither mutagenic …
Number of citations: 18 link.springer.com
Z Li, C Zhao, L Dong, Y Huan, M Yoshimoto, Y Zhu… - Metabolites, 2022 - mdpi.com
… Tetrahydroharman-3-carboxylic acid and harmalan were identified first in vinegar. Various diketopiperazines and linear dipeptides contributing to different taste effects were also …
Number of citations: 4 www.mdpi.com
K Ogawa, H Yamanaka, M Okamoto… - Journal of the Brewing …, 2001 - agris.fao.org
… for this, we investigated compounds affected by the dissolved oxygen concentration in sake and identified harman and its intermediate, 1, 2, 3, 4-tetrahydroharman-3-carboxylic acid, …
Number of citations: 0 agris.fao.org
S Udenfriend, B Witkop, BG Redfield… - Biochemical …, 1958 - Elsevier
Harmaline and related compounds have been shown to be potent inhibitors of monoamine oxidase effecting 50 per cent inhibition of serotonin metabolism at 10 −6 M. Inhibition is …
Number of citations: 237 www.sciencedirect.com
S Senhaji, F Lamchouri, T Akabli, H Toufik - Structural Chemistry, 2022 - Springer
… , is the most strongly bound to the protein since it has the lowest binding energy and inhibition constant, followed by harmaline, harmine, 1,2,3,4-tetrahydroharman-3-carboxylic acid, …
Number of citations: 3 link.springer.com
N Steffan, IA Unsöld, SM Li - ChemBioChem, 2007 - Wiley Online Library
… L-1,2,3,4-tetrahydroharman-3-carboxylic acid (39) and 1,2,3,4-tetrahydronorharman-3-carboxylic acid (40) are indole derivatives with an additional ring system between the α-amino …

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